4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine
Overview
Description
4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 4-position, a chlorine atom at the 6-position, and a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyrimidine ring, followed by selective substitution reactions to introduce the tert-butyl, chloro, and cyclopropyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds or interactions with biological molecules. For instance, the chloro group may participate in halogen bonding, while the tert-butyl group can influence the compound’s hydrophobic interactions.
Comparison with Similar Compounds
- 4-(Tert-butyl)-6-chloro-2-methylpyrimidine
- 4-(Tert-butyl)-6-chloro-2-phenylpyrimidine
- 4-(Tert-butyl)-6-chloro-2-ethylpyrimidine
Comparison: Compared to similar compounds, 4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-tert-butyl-6-chloro-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURJIRHXTWPMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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